REACTION_CXSMILES
|
[O:1]([CH:8](OC1C=CC=CC=1)[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=1)C1C=CC=CC=1.S(=O)(=O)(O)O.O>O1CCOCC1>[O:15]([C:11]1[N:10]=[C:9]([CH:8]=[O:1])[CH:14]=[CH:13][CH:12]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C1=NC(=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated over a steam bath at 80°-90° C. for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
producing a yellowish emulsion
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 ml of ethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with 50 ml of a 5 percent aqueous sodium hydroxide solution and thrice with 50 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |